molecular formula C25H39NaO11 B12292717 Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate

Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate

Cat. No.: B12292717
M. Wt: 538.6 g/mol
InChI Key: DDIQXOHNZDVJLR-UHFFFAOYSA-M
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Description

Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a decyl chain, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and etherification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxylate group may yield alcohols.

Scientific Research Applications

Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity and function. The decyl chain may also play a role in the compound’s hydrophobic interactions with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylated carboxylates and phenoxy derivatives, such as:

Uniqueness

The uniqueness of Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H39NaO11

Molecular Weight

538.6 g/mol

IUPAC Name

sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate

InChI

InChI=1S/C25H40O11.Na/c1-14-15(12-10-8-6-4-5-7-9-11-13-26)16(27)21(33-2)23(34-3)20(14)35-25-19(30)17(28)18(29)22(36-25)24(31)32;/h17-19,22,25-30H,4-13H2,1-3H3,(H,31,32);/q;+1/p-1

InChI Key

DDIQXOHNZDVJLR-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C(=C1OC2C(C(C(C(O2)C(=O)[O-])O)O)O)OC)OC)O)CCCCCCCCCCO.[Na+]

Origin of Product

United States

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